REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]=[CH:11][C:12]([OH:14])=[O:13]>C(O)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([OH:14])=[O:13]
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)C=CC(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with active carbon (˜0.5 g)
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Type
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FILTRATION
|
Details
|
the carbon filtered off
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Type
|
WASH
|
Details
|
washed with glacial acetic acid (20 mL)
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Type
|
ADDITION
|
Details
|
To the resulting solution Pd on carbon catalyst (0.45 g, 10% Pd) was added
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Type
|
STIRRING
|
Details
|
the mixture was stirred under hydrogen at atmospheric pressure overnight
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Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Residual acetic acid was removed by addition of a small volume of toluene
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil crystallized
|
Type
|
CUSTOM
|
Details
|
this material was dried in vacuum at 50° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |